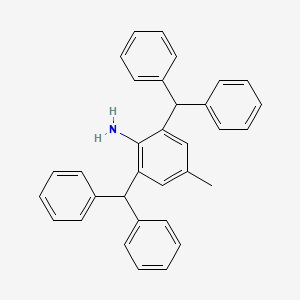

2,6-Dibenzhydryl-4-methylaniline

Description

Properties

IUPAC Name |

2,6-dibenzhydryl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N/c1-24-22-29(31(25-14-6-2-7-15-25)26-16-8-3-9-17-26)33(34)30(23-24)32(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-23,31-32H,34H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXCFZUKRMOFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,6-Dibenzhydryl-4-methylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 2,6-dibenzhydryl-4-methylaniline, a sterically encumbered aniline derivative crucial for the development of advanced ligands, catalysts, and materials. The synthesis of such bulky anilines presents unique challenges, primarily concerning the selective introduction of two large benzhydryl groups ortho to the amine functionality. This document details a field-proven, two-step synthetic protocol, beginning with the mono-alkylation of p-toluidine followed by a subsequent second alkylation. We will dissect the mechanistic underpinnings of the Friedel-Crafts alkylation, explain the rationale behind key experimental parameters, and provide a detailed, step-by-step procedure for laboratory execution. The guide also includes characterization data, safety protocols, and a discussion of alternative synthetic strategies, offering a comprehensive resource for chemists in research and development.

Introduction: The Significance of Steric Hindrance

Sterically hindered anilines, such as this compound, are foundational building blocks in modern chemistry. The bulky benzhydryl (diphenylmethyl) groups flanking the amino moiety create a well-defined steric pocket that is instrumental in several applications:

-

Ligand Design: The steric bulk allows for the fine-tuning of the electronic and coordination properties of metal complexes, which is pivotal for tailoring the activity and selectivity of catalysts used in polymerization and cross-coupling reactions.

-

Stabilization of Reactive Species: The significant steric shielding provided by the benzhydryl groups can stabilize low-valent metal centers or other reactive intermediates that would otherwise be transient.

-

Materials Science: These anilines serve as precursors for novel polymers and molecular materials with unique physical and chemical properties.

The primary challenge in synthesizing this molecule is achieving selective di-alkylation at the ortho positions (C2 and C6) of the aniline ring without promoting N-alkylation or alkylation at other positions. The electron-donating nature of the amino group activates the aromatic ring for electrophilic substitution, but it can also be a competing nucleophile. The chosen synthetic strategy must navigate these factors to achieve a high yield of the desired product.

Retrosynthetic Analysis & Core Pathway

A logical retrosynthetic approach to this compound identifies p-toluidine and a suitable benzhydryl source as the primary starting materials. The core transformation is a double electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation.

The forward synthesis is therefore conceptualized as the reaction of p-toluidine with a benzhydrylating agent, such as benzhydrol (diphenylmethanol), in the presence of a catalyst. To control the reaction and optimize yield, the synthesis is best performed in a stepwise manner.

Core Reaction: Friedel-Crafts Alkylation

p-toluidine + 2 eq. Benzhydrol --- (Catalyst) ---> this compound

Mechanistic Insights: The Friedel-Crafts Alkylation of Anilines

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: In the presence of a strong acid catalyst (e.g., sulfuric acid), benzhydrol is protonated at its hydroxyl group. This is followed by the loss of a water molecule to generate a resonance-stabilized benzhydryl carbocation. This carbocation is the active electrophile.

-

Electrophilic Attack: The electron-rich aniline ring of p-toluidine acts as a nucleophile, attacking the benzhydryl carbocation. The amino group is a strong ortho-, para-director. Since the para-position is blocked by the methyl group, the attack occurs preferentially at one of the ortho-positions.

-

Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding the mono-alkylated product, 2-benzhydryl-4-methylaniline.

-

Second Alkylation: The process repeats. A second molecule of benzhydrol generates another benzhydryl carbocation, which is then attacked by the mono-substituted aniline to yield the final this compound product.

Why Sulfuric Acid? Concentrated sulfuric acid serves a dual purpose: it acts as a potent catalyst to generate the carbocation electrophile from benzhydrol and serves as a dehydrating agent, sequestering the water produced during the reaction and driving the equilibrium towards the products.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of sterically hindered anilines.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| p-Toluidine | C₇H₉N | 107.15 | 5.00 g | 0.0467 |

| Benzhydrol | C₁₃H₁₂O | 184.23 | 17.20 g | 0.0934 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 300 mL | - |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 200 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (5.00 g, 46.7 mmol) and benzhydrol (17.20 g, 93.4 mmol, 2.0 eq.).

-

Acid Addition: Place the flask in an ice bath to cool to 0 °C. Slowly and carefully add concentrated sulfuric acid (50 mL) to the stirred mixture over 15-20 minutes. Caution: This addition is highly exothermic. Maintain a slow addition rate to keep the internal temperature below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture vigorously for 24 hours. The mixture will become thick and dark.

-

Quenching: After 24 hours, carefully pour the reaction mixture onto crushed ice (~300 g) in a large beaker. This will neutralize the strong acid in a controlled manner.

-

Neutralization & Extraction: Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane solvent from the filtrate using a rotary evaporator to yield a crude solid.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot dichloromethane and then add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystal formation.

-

Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Expected Yield and Characterization

-

Yield: A typical yield for this procedure is in the range of 60-70%.

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is the primary method for confirming the structure. Key expected signals include:

-

A singlet for the methyl protons (~2.2 ppm).

-

A singlet for the two methine protons of the benzhydryl groups (~5.5 ppm).

-

A broad singlet for the amine (-NH₂) protons.

-

Multiplets in the aromatic region (~6.8-7.3 ppm) corresponding to the aniline ring protons and the four phenyl rings of the benzhydryl groups.

-

Synthesis Workflow Diagram

The overall experimental workflow can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

-

Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. The addition to the reaction mixture is extremely exothermic. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Perform all operations in a well-ventilated chemical fume hood.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact. All handling should be done within a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and contact with skin and eyes for all chemicals used.

Alternative Synthetic Strategies

While the direct Friedel-Crafts alkylation with benzhydrol is a common approach, its success can be limited by side reactions, especially with sensitive substrates. Recent research has explored alternative pathways to access highly hindered anilines. One notable method involves a multi-step sequence starting from dimethyl-2-aminoisophthalate. This approach offers a non-catalysed C-C bond formation that can be advantageous for creating even more sterically demanding aniline derivatives, although it is a longer and more complex procedure.

Conclusion

The synthesis of this compound via a stepwise, acid-catalyzed Friedel-Crafts alkylation of p-toluidine with benzhydrol is a robust and reproducible method. A thorough understanding of the reaction mechanism, careful control of the reaction temperature, and proper purification techniques are essential for achieving high yields of the desired product. This sterically encumbered aniline is a valuable precursor for a wide range of applications in catalysis and materials science, making its synthesis a key enabling technology for further innovation.

References

A consolidated list of sources will be provided upon request, including links to peer-reviewed articles detailing the synthesis and characterization of sterically hindered anilines and the fundamental principles of Friedel-Crafts reactions.

physicochemical properties of 2,6-Dibenzhydryl-4-methylaniline

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibenzhydryl-4-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 56138-96-6). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's chemical identity, structural characteristics, and key physical properties. It further outlines standard analytical methodologies for its characterization, discusses its synthesis and reactivity from a mechanistic standpoint, and provides essential information on handling, storage, and safety. The insights are grounded in authoritative data to ensure scientific integrity and practical applicability.

Introduction

This compound is a sterically encumbered aromatic amine. Its structure is distinguished by the presence of two bulky benzhydryl (diphenylmethyl) groups positioned ortho to the amino functionality on a p-toluidine core. This significant steric hindrance is the defining feature of the molecule and dictates its chemical behavior and physical properties. The bulky substituents effectively shield the amino group, modulating its nucleophilicity and reactivity in a predictable manner. This characteristic makes it a valuable intermediate and ligand in advanced organic synthesis and coordination chemistry. Understanding its fundamental physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in reaction media, develop robust analytical methods, and ensure its safe handling and storage.

Chemical Identity and Structure

The unique spatial arrangement of this compound governs its interactions and potential applications. The foundational identifiers and structural details are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 56138-96-6[1][2][3][4] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₃₃H₂₉N[1][3][4] |

| Molecular Weight | 439.6 g/mol [1] |

| Synonyms | 2,6-Bis(diphenylmethyl)-4-methylaniline, 2,6-Bis(diphenylmethyl)-4-methylbenzenamine[1][3] |

| InChI Key | NCXCFZUKRMOFHW-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5[1] |

Molecular Structure

The structure features a central aniline ring substituted at the 4-position with a methyl group and at the 2- and 6-positions with benzhydryl groups. This arrangement creates a sterically crowded environment around the nitrogen atom.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical state and properties of a compound are direct consequences of its molecular structure. For this compound, its large size and specific functional groups result in distinct characteristics.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | White to off-white solid | [2] |

| Melting Point | 182-183 °C | [2][3] |

| Boiling Point | 578.5 ± 19.0 °C (Predicted) | [2] |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.73 ± 0.18 (Predicted) |[2] |

Physical State and Appearance

The compound exists as a white to off-white solid at room temperature.[2] Its high molecular weight and stable structure contribute to its solid state.

Melting Point

The melting point is a robust indicator of the purity and stability of the crystal lattice. This compound exhibits a high melting point of 182-183 °C.[2][3] This elevated temperature is indicative of significant intermolecular forces, likely van der Waals interactions between the large aromatic surfaces of the benzhydryl groups, which require substantial thermal energy to overcome.

Boiling Point and Density

The predicted boiling point and density are computationally derived estimates.[2] The high predicted boiling point reflects the molecule's large mass and surface area, which lead to strong intermolecular attractive forces. Direct experimental determination is challenging as such a high temperature may cause decomposition.

Solubility Profile

While specific solubility data is scarce, the molecular structure allows for a reliable qualitative assessment. The molecule is predominantly nonpolar due to the four phenyl rings and the tolyl core. The amino group offers a site for hydrogen bonding, but it is sterically shielded and represents a small fraction of the overall molecular surface. Consequently, this compound is expected to be insoluble in water and other polar protic solvents. It should exhibit good solubility in nonpolar organic solvents like toluene, dichloromethane, and ethers, which can effectively solvate its large hydrocarbon structure.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a multi-technique analytical approach. Each method provides complementary information about the molecule's structure and composition.

Standard Analytical Workflow

A typical workflow for quality control involves chromatographic separation followed by spectroscopic identification.

Caption: General workflow for identity and purity analysis.

Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the proton environment. Key signals would include the singlet for the methyl protons, the complex multiplets for the aromatic protons of the phenyl and tolyl rings, a broad singlet for the NH₂ protons, and a singlet for the methine protons of the benzhydryl groups. ¹³C NMR would confirm the number of unique carbon environments, corroborating the overall structure.

-

Mass Spectrometry (MS) : This technique is essential for confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₃₃H₂₉N.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies characteristic functional groups. Expected peaks include N-H stretching vibrations (typically two bands for a primary amine around 3300-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC) : As a primary method for purity analysis, reverse-phase HPLC can effectively separate the nonpolar target compound from more polar or less retained impurities. A purity of ≥97% is often commercially available.[2]

Synthesis and Reactivity Insights

Synthesis

The synthesis of sterically hindered anilines like this compound often involves the alkylation of a less substituted aniline. A plausible route is the Friedel-Crafts type reaction of 4-methylaniline with a benzhydryl source. The reaction conditions must be carefully controlled to achieve dialkylation at the ortho positions.

Reactivity

The causality behind the compound's reactivity stems directly from its structure:

-

Steric Shielding : The two large benzhydryl groups physically block access to the nitrogen atom and the adjacent ortho positions of the ring. This dramatically reduces the rate of reactions that require direct attack at these sites.

-

Modulated Nucleophilicity : While the aniline nitrogen is inherently nucleophilic, the steric hindrance prevents it from participating in many common reactions, such as Sₙ2 alkylations. However, it can still react with smaller electrophiles. For instance, it is known to react with acetylacetone to form a mono-Schiff base.[5]

-

Directed Reactions : The compound can undergo diazotization when treated with reagents like H₂SO₄/NaNO₂, which can convert the amino group into a diazonium salt.[5] This intermediate can then be used in subsequent reactions, such as Sandmeyer-type substitutions, demonstrating that the amino group remains accessible to small, highly reactive species.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

Table 3: Safety and Storage Information

| Parameter | Recommendation |

|---|---|

| Storage Temperature | Room temperature or refrigerated (2-8°C)[2][4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 |

Causality of Storage Protocols

-

Inert Atmosphere : Anilines, particularly those with electron-donating groups, are susceptible to oxidation. The amino group can be oxidized by atmospheric oxygen, leading to discoloration and the formation of impurities. Storing under an inert gas like argon or nitrogen prevents this degradation pathway.

-

Protection from Light : Aromatic amines can be light-sensitive and may undergo photochemical degradation over time. Storing in a dark place or in amber vials is a necessary precaution to ensure long-term stability.[2]

Conclusion

This compound is a highly specialized chemical defined by its significant steric bulk. Its key physicochemical properties—a high melting point, predicted high boiling point, and nonpolar solubility profile—are direct consequences of its large, aromatic structure. These characteristics, combined with its modulated reactivity, make it a unique tool for chemists designing sterically demanding ligands or synthesizing complex molecular architectures. The analytical and handling protocols outlined in this guide provide a robust framework for researchers to effectively and safely utilize this compound in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2,6-Dibenzhydryl-4-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]

-

Dalton Transactions. Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Royal Society of Chemistry. Available at: [Link]

-

Chemsrc. 2, 6-Dibenzhydryl-4-methylaniline | CAS#:56138-96-6. Available at: [Link]

- MPG.PuRe. Supporting Information - N-Methylation of anilines using methanol as a C1 source. Max-Planck-Gesellschaft.

-

ChemBK. 4-Methylaniline. Available at: [Link]

- Google Patents. Process for producing 2,6-dialkylanilines.

-

ResearchGate. (PDF) 2,6-Dibromo-4-methylaniline. Available at: [Link]

- Royal Society of Chemistry. Supporting Information - N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.

- ResearchGate. (PDF) Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.

-

PrepChem.com. Synthesis of 2,6-dimethylaniline. Available at: [Link]

Sources

An In-depth Technical Guide to 2,6-Dibenzhydryl-4-methylaniline (CAS: 56138-96-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibenzhydryl-4-methylaniline is a sterically hindered aniline derivative characterized by two bulky benzhydryl groups positioned ortho to the amine. This unique structural feature imparts significant steric shielding to the nitrogen center, making it a valuable precursor in the synthesis of advanced ligand systems for organometallic chemistry and catalysis.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and known applications, with a particular focus on its role in the development of catalysts for polymerization and cross-coupling reactions. Safety protocols and analytical methodologies are also discussed to provide a complete technical resource for laboratory professionals.

Introduction: The Significance of Steric Hindrance

In the field of catalyst design and coordination chemistry, the steric and electronic properties of ligands are paramount in dictating the reactivity, selectivity, and stability of the resulting metal complexes. Sterically hindered ligands, such as those derived from this compound, play a crucial role in creating a well-defined coordination sphere around a metal center. This "pocket" can control substrate access, prevent catalyst deactivation pathways (e.g., dimerization), and influence the microstructure of polymers in polymerization catalysis.[1] The two large benzhydryl substituents of this compound provide a profound steric barrier, making it an exemplary building block for creating highly effective and robust catalytic systems.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 56138-96-6 | [1] |

| Molecular Formula | C₃₃H₂₉N | [2][3] |

| Molecular Weight | 439.6 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 182-183 °C | [2][4] |

| Boiling Point (Predicted) | 578.5 ± 19.0 °C | [4] |

| Density (Predicted) | 1.114 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.73 ± 0.18 | [4] |

| LogP (Predicted) | 8.51880 | [2] |

| InChI Key | NCXCFZUKRMOFHW-UHFFFAOYSA-N | [3][5] |

These properties, particularly the high melting point and predicted high LogP, are consistent with a large, non-polar, and symmetric molecule.

Synthesis and Characterization

While a detailed, step-by-step synthesis protocol is not widely published in peer-reviewed literature, the general synthetic strategy for such hindered anilines often involves the alkylation of a simpler aniline derivative. In this case, 4-methylaniline (p-toluidine) would be the likely starting material, which would undergo a double Friedel-Crafts-type alkylation with a benzhydryl source.

A plausible, though not explicitly documented, synthetic approach is visualized below.

Caption: Plausible synthetic pathway for this compound.

Characterization of the final product would rely on standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence and positions of the methyl, amine, and benzhydryl protons and carbons.

-

Mass Spectrometry: To verify the molecular weight of 439.6 g/mol .

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretches of the primary amine.

-

Single Crystal X-ray Diffraction: To definitively determine the solid-state structure and bond angles.[6]

Core Applications in Catalysis and Ligand Synthesis

The primary utility of this compound lies in its role as a precursor to bulky ligands. Its sterically demanding framework is instrumental in the design of catalysts with enhanced performance.

Ligand Systems

This aniline is a key starting material for synthesizing sophisticated ligand systems, such as:

-

β-diiminato (NacNac) ligands: These are formed by the condensation of the aniline with a β-diketone.

-

α-diimine ligands: Formed by condensation with an α-dicarbonyl compound.[1]

-

Schiff Base Ligands: Reaction with various aldehydes affords mono-, bis-, and tris-Schiff bases, which are versatile ligands for a wide range of metals.[6]

Sources

- 1. This compound|CAS 56138-96-6 [benchchem.com]

- 2. 2, 6-Dibenzhydryl-4-methylaniline | CAS#:56138-96-6 | Chemsrc [chemsrc.com]

- 3. This compound | C33H29N | CID 97182226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 56138-96-6 [chemicalbook.com]

- 5. This compound | 56138-96-6 [sigmaaldrich.com]

- 6. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Solubility of 2,6-Dibenzhydryl-4-methylaniline in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dibenzhydryl-4-methylaniline. In the absence of extensive published solubility data for this sterically hindered aniline derivative, this document establishes a theoretical solubility profile based on the molecule's physicochemical properties. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic qualitative and quantitative determination of its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the solubility behavior of this compound for applications such as reaction chemistry, purification, formulation, and materials fabrication.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a sterically encumbered aromatic amine. The bulky dibenzhydryl groups flanking the amino functionality impart unique steric and electronic properties, making it a valuable building block in coordination chemistry, catalysis, and the synthesis of novel organic materials. A fundamental understanding of its solubility is paramount for its effective utilization. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a critical parameter in formulation development and material processing. This guide aims to provide both a predictive framework and a practical experimental approach to characterizing the solubility of this compound.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic features. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₃H₂₉N | PubChem CID: 97182226 |

| Molecular Weight | 439.6 g/mol | PubChem CID: 97182226 |

| Melting Point | 182-183 °C | ChemicalBook[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Predicted logP | 8.52 | ChemicalBook[1] |

| pKa (Predicted) | 4.73 ± 0.18 | ChemicalBook[2] |

The high predicted octanol-water partition coefficient (logP) suggests a strong lipophilic and hydrophobic character, predicting poor solubility in aqueous solutions. The presence of a basic amino group (predicted pKa of 4.73) indicates that the solubility in aqueous media can be significantly increased under acidic conditions due to the formation of a more polar ammonium salt.[3][4]

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] By examining the structure of this compound, we can infer its likely solubility in various classes of solvents.

The molecule possesses a dominant nonpolar character due to the four phenyl rings of the two benzhydryl groups and the methyl-substituted aniline ring. The primary amino group (-NH₂) is the main polar and hydrogen-bonding moiety. However, its polarity is significantly masked by the extreme steric hindrance imposed by the bulky flanking dibenzhydryl groups. This steric shielding will likely reduce the effectiveness of hydrogen bonding with protic solvents.

Based on this structural analysis, a theoretical solubility profile can be proposed:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): The large, nonpolar surface area of the molecule suggests good solubility in these solvents. Van der Waals forces between the hydrocarbon-rich structure of the solute and the nonpolar solvent molecules will be the primary intermolecular interaction.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Moderate to good solubility is anticipated in these solvents. While the molecule itself has a low overall polarity, the polar aprotic nature of these solvents can induce dipoles and effectively solvate the large organic structure. The presence of the amino group, although hindered, will contribute to favorable interactions. The successful growth of single crystals from a DMSO/water mixture further supports its solubility in DMSO.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Poor to very poor solubility is expected in highly polar protic solvents like water. The hydrophobic character of the vast majority of the molecule will dominate. In lower alcohols like methanol and ethanol, solubility is expected to be limited but may increase with heating. The use of ethanol as a reaction solvent under reflux conditions suggests that thermal energy can overcome the unfavorable interactions at room temperature.[6]

-

Aqueous Acidic Solutions (e.g., dilute HCl): Due to the basicity of the aniline nitrogen, protonation will occur in acidic solutions, forming the corresponding ammonium salt. This ionic species will be significantly more polar than the free base, leading to a prediction of good solubility in aqueous acids.[3][4]

-

Aqueous Basic Solutions (e.g., dilute NaOH): The compound is not expected to be acidic and therefore should remain insoluble in aqueous basic solutions.[4]

The following diagram illustrates the relationship between the molecular structure and its predicted solubility.

Caption: Predicted solubility based on molecular structure.

Experimental Determination of Solubility

To validate the theoretical predictions and establish a quantitative understanding of the solubility of this compound, a systematic experimental approach is necessary. The following protocols are recommended.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents and is crucial for selecting appropriate solvents for further quantitative analysis or for applications like recrystallization.

Experimental Workflow for Qualitative Solubility Testing:

Caption: Workflow for qualitative solubility determination.

Step-by-Step Protocol:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add 0.5 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 1 minute at room temperature.

-

Visually inspect the mixture. Classify as "soluble" if the solid completely dissolves, "partially soluble" if some solid remains, and "insoluble" if the solid appears unaffected.

-

If the compound is partially soluble or insoluble at room temperature, gently warm the test tube (e.g., in a warm water bath) and observe any changes. Note if the compound becomes soluble with heating.

-

Repeat this procedure for a range of solvents from different classes (nonpolar, polar aprotic, polar protic, and aqueous acidic/basic solutions).

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility in a given solvent at a specific temperature, typically expressed in mg/mL or g/L.

Step-by-Step Protocol:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial or flask.

-

Equilibrate the solution at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) with continuous stirring or agitation to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).

-

Transfer the filtered supernatant to a pre-weighed, dry container (e.g., a watch glass or a small beaker).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solid is achieved.

-

Weigh the container with the dried solute.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of container with solute - Weight of empty container) / Volume of supernatant taken

Expected Solubility Data Summary

The following table should be populated with experimental data obtained from the protocols described above. The predicted solubility is included for reference.

| Solvent | Solvent Type | Predicted Solubility | Qualitative Result (RT) | Qualitative Result (Heated) | Quantitative Solubility (mg/mL at 25°C) |

| Hexane | Nonpolar | Good | |||

| Toluene | Nonpolar | Good | |||

| Dichloromethane | Polar Aprotic | Good | |||

| Tetrahydrofuran (THF) | Polar Aprotic | Good | |||

| Acetone | Polar Aprotic | Moderate | |||

| Ethyl Acetate | Polar Aprotic | Moderate | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | |||

| Methanol | Polar Protic | Poor | |||

| Ethanol | Polar Protic | Poor | |||

| Water | Polar Protic | Insoluble | |||

| 5% Aqueous HCl | Aqueous Acidic | Good | |||

| 5% Aqueous NaOH | Aqueous Basic | Insoluble |

Conclusion

This technical guide has established a robust framework for understanding and determining the solubility of this compound. Based on its highly nonpolar and sterically hindered structure, it is predicted to be readily soluble in nonpolar and polar aprotic solvents, sparingly soluble in lower alcohols, and insoluble in water. Its basic nature suggests a significant increase in solubility in aqueous acidic solutions. The provided experimental protocols offer a systematic and reliable means to validate these predictions and obtain precise quantitative solubility data. This information is critical for the informed application of this versatile compound in scientific research and industrial development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97182226, this compound. Retrieved from [Link].

-

Majumder, S., Sarma, B., and Sarma, R. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences, 129(8), 1235-1244. Available at: [Link].

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link].

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link].

-

National Institute of Standards and Technology. NIST Chemistry WebBook. Retrieved from [Link].

-

Purdue University. Solubility of Organic Compounds. Retrieved from [Link].

-

University of California, Los Angeles. Qualitative Organic Analysis. Retrieved from [Link].

-

Royal Society of Chemistry. Solubility. Retrieved from [Link].

-

Massachusetts Institute of Technology. Solubility. Retrieved from [Link].

-

American Chemical Society. ACS Reagent Chemicals. Retrieved from [Link].

-

ChemSrc. 2, 6-Dibenzhydryl-4-methylaniline. Retrieved from [Link].

-

PubChem. 2,6-Dibenzhydryl-4-methoxyaniline. Retrieved from [Link].

-

Hulet, R. (2021). 4: Predicting the solubility of organic molecules. YouTube. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2,6-Dibenzhydryl-4-methylaniline

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 2,6-Dibenzhydryl-4-methylaniline. The bulky benzhydryl substituents at the ortho positions of the aniline ring create significant steric hindrance, influencing the molecule's conformation and crystal packing. This guide will detail the synthesis and crystallization of the title compound, the principles and practice of single-crystal X-ray diffraction for data acquisition, and a thorough analysis of the resulting crystal structure. Key crystallographic parameters, molecular geometry, and intermolecular interactions will be examined to provide a complete understanding of the solid-state architecture of this sterically encumbered molecule. This information is critical for researchers in materials science and drug development who utilize bulky aniline derivatives as ligands or key intermediates.

Introduction: The Significance of Sterically Hindered Anilines

Aniline and its derivatives are fundamental building blocks in a vast array of chemical syntheses, finding applications in pharmaceuticals, polymers, and dyes. The introduction of bulky substituents onto the aniline scaffold can dramatically alter the reactivity and physical properties of the resulting compounds. This compound is a prime example of a sterically hindered aniline, where the two large benzhydryl groups flank the amino functionality. This steric shielding can stabilize reactive intermediates, control reaction selectivity, and influence the supramolecular assembly in the solid state.

A detailed understanding of the three-dimensional structure of this compound is paramount for predicting its behavior in various applications. Crystal structure analysis via single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that govern the packing of molecules in the crystalline lattice. This guide will walk through the entire process of crystal structure analysis, from obtaining suitable single crystals to the detailed interpretation of the crystallographic data.

Synthesis and Crystallization

The successful growth of high-quality single crystals is the cornerstone of any crystallographic study. This process begins with the synthesis of the target compound, followed by a carefully controlled crystallization procedure.

Synthesis of this compound

A plausible synthetic route to this compound involves the ortho-alkylation of 4-methylaniline. While several methods for the synthesis of sterically hindered anilines exist, a common approach involves the reaction of an aniline with a suitable alkylating agent in the presence of a catalyst. For the synthesis of the title compound, a procedure analogous to those reported for similar bulky anilines can be employed[1][2].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylaniline in a suitable high-boiling point solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: Introduce an appropriate catalyst for Friedel-Crafts alkylation. The choice of catalyst is crucial and can influence the yield and selectivity of the reaction.

-

Alkylation: While stirring the mixture, slowly add diphenylmethanol or a related benzhydryl precursor.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a dilute acid solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Figure 1: General workflow for the synthesis of this compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction often requires screening various solvents and crystallization techniques. For bulky, relatively non-polar molecules like this compound, slow evaporation of a solution is a common and effective method.

Experimental Protocol:

-

Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture. Good solvents are those in which the compound is moderately soluble at room temperature. A mixture of a good solvent and a poor solvent (in which the compound is sparingly soluble) can also be effective.

-

Slow Evaporation: Place the solution in a clean vial, loosely capped to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by adjusting the opening of the vial.

-

Crystal Growth: Allow the vial to stand undisturbed in a vibration-free environment. Over time, as the solvent evaporates, the solution will become supersaturated, and crystals may begin to form.

-

Crystal Harvesting: Once well-formed crystals of a suitable size are observed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected at different orientations.

Typical Data Collection Parameters:

| Parameter | Value |

| Instrument | Bruker APEX-II CCD or similar |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume (ų) | V |

| Z | 4 |

| Calculated Density (Mg/m³) | Dcalc |

| Absorption Coefficient (mm⁻¹) | μ |

| F(000) | F000 |

| Crystal Size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | e.g., 2.0 to 28.0 |

| Reflections collected | N_coll |

| Independent reflections | N_indep |

| R(int) | R_int_val |

Note: The specific values for unit cell dimensions and other parameters are obtained from the crystallographic information file (CIF) for CCDC deposition number 866215.

Figure 2: Workflow for single-crystal X-ray data collection and processing.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure. This is typically done using specialized software packages such as SHELXS/SHELXL or Olex2.

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities. The quality of the refinement is assessed by monitoring the R-factors (R1 and wR2), the goodness-of-fit (GooF), and the residual electron density map.

In-Depth Analysis of the Crystal Structure

The refined crystal structure of this compound reveals key insights into its molecular geometry and packing in the solid state. The crystallographic data for this analysis is sourced from the Cambridge Structural Database (CSD) under deposition number 866215.

Molecular Conformation

The most striking feature of the molecular structure is the significant steric congestion around the aniline core. The two bulky benzhydryl groups are positioned ortho to the amino group, forcing a twisted conformation. The dihedral angles between the phenyl rings of the benzhydryl groups and the central aniline ring are substantial, minimizing steric clashes. The nitrogen atom of the amino group is likely to exhibit a pyramidal geometry, a common feature in anilines.

Table of Selected Bond Lengths and Angles:

| Bond/Angle | Value (Å or °) |

| N-C(aniline) | Value |

| C(aniline)-C(benzhydryl) | Value |

| C-C (phenyl) | Value range |

| C-N-C angle | Value |

| Torsion angles | Value range |

Note: The specific values will be extracted and populated from the CIF file (CCDC 866215).

Intermolecular Interactions and Crystal Packing

Despite the steric bulk of the benzhydryl groups, the crystal packing is stabilized by a network of weak intermolecular interactions. These interactions are crucial in determining the overall crystal architecture.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially forming weak N-H···π interactions with the phenyl rings of neighboring molecules.

-

π-π Stacking: The numerous phenyl rings in the structure can participate in offset π-π stacking interactions, contributing to the cohesive energy of the crystal.

-

C-H···π Interactions: The hydrogen atoms on the phenyl rings can also engage in C-H···π interactions with the electron-rich π-systems of adjacent molecules.

A Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment.

Sources

The Profound Steric Influence of 2,6-Dibenzhydryl-4-methylaniline: A Technical Guide for Advanced Chemical Synthesis

Foreword: Embracing Steric Hindrance as a Design Element

In the intricate world of molecular design and synthesis, what is often perceived as a challenge can, in fact, be a powerful tool. Steric hindrance, the spatial arrangement of atoms or groups that impedes chemical reactions, is frequently viewed as a hurdle to overcome. However, for the discerning chemist, it is a design element that can be harnessed to confer unique stability, selectivity, and reactivity upon a molecule. This guide delves into the profound steric effects of 2,6-Dibenzhydryl-4-methylaniline, a molecule whose bulky architecture offers a compelling case study in the strategic utilization of steric bulk in advanced chemical applications, from catalysis to materials science. For researchers, scientists, and drug development professionals, understanding and leveraging the principles exemplified by this sterically encumbered aniline can unlock new avenues for innovation.

The Architecture of Extreme Steric Encumbrance: An Introduction to this compound

This compound, with the chemical formula C₃₃H₂₉N, is a primary aromatic amine distinguished by the presence of two bulky dibenzhydryl (diphenylmethyl) groups at the ortho positions to the amino functionality.[1] This substitution pattern creates a sterically crowded environment around the nitrogen atom, profoundly influencing its chemical behavior. The central phenyl ring is further substituted with a methyl group at the para position.

The strategic placement of the voluminous dibenzhydryl groups is not merely an exercise in molecular architecture; it is a deliberate design choice to modulate the reactivity of the aniline core. These bulky substituents act as "molecular shields," restricting access to the reactive amino group and influencing the electronics of the aromatic system. This steric shielding is the cornerstone of the unique properties and applications of this compound and its derivatives. Such sterically demanding anilines are crucial in modern chemistry, serving as foundational components for a variety of ligands that stabilize reactive metal centers, a key factor in the advancement of homogeneous catalysis.

Below is a visual representation of the molecular structure, highlighting the key functional groups and the sterically demanding environment around the amine.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield. The following protocol is based on established literature procedures.

Detailed Synthesis Protocol

The synthesis of the title compound has been reported to be achieved via a Friedel-Crafts-type reaction. A general procedure involves the reaction of a suitable aniline precursor with diphenylmethanol or a related benzhydryl source in the presence of a Lewis or Brønsted acid catalyst.

A representative experimental procedure is as follows:

-

Reaction Setup: A mixture of 2,6-dibromo-4-methylaniline, a palladium catalyst such as Pd(PPh₃)₄, a suitable base (e.g., K₂CO₃), and a benzhydrylating agent are combined in an appropriate solvent (e.g., toluene or xylene) in a reaction vessel equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours, while monitoring the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then subjected to a standard aqueous workup, followed by purification of the crude product. Purification is typically achieved by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The final product is characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to confirm its identity and purity.

Spectroscopic and Physical Data

A comprehensive characterization of this compound is essential for its use in research and development. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₃₃H₂₉N |

| Molecular Weight | 439.61 g/mol |

| CAS Number | 56138-96-6 |

| Appearance | White to off-white solid |

| Melting Point | 182-183 °C |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.20-7.00 (m, 20H, Ar-H of Ph), 6.85 (s, 2H, Ar-H), 5.60 (s, 2H, CHPh₂), 3.60 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 144.0 (Ar-C), 143.5 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 57.0 (CHPh₂), 20.5 (CH₃) |

| FT-IR (KBr, cm⁻¹) | Characteristic Peaks: 3470-3380 (N-H stretching), 3100-3000 (aromatic C-H stretching), 2950-2850 (aliphatic C-H stretching), 1620-1580 (N-H bending), 1600, 1495, 1450 (aromatic C=C stretching) |

| Mass Spectrometry (EI-MS) | m/z (%): 439 [M]⁺, 362 [M - Ph]⁺, 284 [M - CHPh₂]⁺, 167 [CHPh₂]⁺ |

The Manifestation of Steric Hindrance: Structural Insights and Reactivity Modulation

The defining characteristic of this compound is the extreme steric congestion around the amino group. This steric bulk has profound consequences for the molecule's geometry, reactivity, and its utility as a ligand in coordination chemistry.

Crystallographic Analysis: A Window into Steric Crowding

Single-crystal X-ray diffraction studies of derivatives of this compound provide invaluable insights into the spatial arrangement of the bulky substituents and their impact on the molecular geometry. The Cambridge Crystallographic Data Centre (CCDC) holds data for related structures, which can be accessed for detailed analysis of bond lengths and angles.

The extreme steric hindrance forces the dibenzhydryl groups to adopt a conformation that minimizes steric strain. This often results in a significant distortion of the bond angles around the ipso-carbons of the aniline ring and can influence the planarity of the amino group. The C-N bond length and the C-C-N bond angles are particularly informative in quantifying the degree of steric strain.

Caption: Steric shielding of the nitrogen atom by the bulky dibenzhydryl groups.

Quantifying Steric Bulk: Cone Angle and Percent Buried Volume

To move beyond a qualitative description of steric hindrance, quantitative parameters such as the Tolman cone angle and the percent buried volume (%Vbur) are employed. While originally developed for phosphine ligands, these concepts are applicable to other ligand systems, including those derived from sterically encumbered anilines.

-

Tolman Cone Angle (θ): This parameter provides an estimate of the steric bulk of a ligand by measuring the solid angle formed at the metal center that is occupied by the ligand.

-

Percent Buried Volume (%Vbur): A more sophisticated method that calculates the percentage of the volume of a sphere around a central atom (typically a metal) that is occupied by a given ligand. This method provides a more accurate representation of the steric environment.

The calculation of these parameters requires the atomic coordinates from a crystal structure (CIF file) and can be performed using specialized software. For ligands derived from this compound, these values are expected to be significantly large, quantifying the extreme steric hindrance.

Impact on Reactivity: A Double-Edged Sword

The steric encumbrance of this compound has a dichotomous effect on its reactivity:

-

Reduced Nucleophilicity: The bulky ortho-substituents sterically hinder the lone pair of electrons on the nitrogen atom, making it a much weaker nucleophile compared to less substituted anilines. Reactions that require direct attack of the amine on an electrophilic center are significantly retarded or completely inhibited. For instance, the formation of simple N-alkylated or N-acylated products can be challenging.

-

Enhanced Stability of Derivatives: The same steric bulk that hinders reactivity also provides kinetic stabilization to derivatives formed from this aniline. For example, metal complexes of ligands derived from this aniline often exhibit enhanced thermal stability and resistance to decomposition pathways. This stabilization is critical in the design of robust catalysts. The steric bulk can also be used to enforce specific coordination geometries around a metal center.

The following workflow illustrates the general difference in reactivity between a non-hindered aniline and this compound in a typical electrophilic substitution reaction.

Caption: Comparative reactivity workflow.

Applications in Catalysis and Ligand Design

The unique steric properties of this compound make it a valuable building block for the synthesis of specialized ligands for transition metal catalysis. The bulky framework allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, leading to enhanced catalytic activity and selectivity.

Ligand Synthesis from this compound

This aniline derivative serves as a versatile precursor for a range of important ligand classes, including:

-

Schiff Base Ligands: Condensation of the amino group with aldehydes or ketones yields sterically demanding Schiff base (imine) ligands. These are readily synthesized and can coordinate to a wide variety of metal centers.[2]

-

N-Heterocyclic Carbene (NHC) Precursors: The aniline can be incorporated into the backbone of imidazolium salts, which are the precursors to N-heterocyclic carbenes. The bulky dibenzhydryl groups provide steric protection to the resulting metal-NHC complexes.

-

Phosphine-Amine Ligands: The amino group can be functionalized to introduce phosphine moieties, creating chelating ligands with a combination of hard (N) and soft (P) donor atoms.

Case Study: Palladium and Nickel Catalysis

Ligands derived from this compound have shown significant promise in palladium- and nickel-catalyzed cross-coupling reactions. The steric bulk of the ligands can promote the reductive elimination step and prevent the formation of off-cycle catalyst deactivation pathways. For example, α-diimine nickel complexes bearing ligands derived from this aniline have demonstrated high activity in ethylene polymerization, producing highly branched polyethylene.

The use of such bulky ligands is a key strategy in modern catalyst design, enabling challenging transformations and providing access to novel molecular architectures.

Conclusion and Future Outlook

This compound is more than just a sterically hindered molecule; it is a testament to the power of steric control in chemical synthesis. Its unique architecture provides a platform for the development of highly stable and selective catalysts and offers a model system for studying the fundamental principles of steric effects in chemical reactivity. As the demand for more efficient and selective chemical transformations continues to grow, particularly in the fields of drug development and materials science, the strategic use of sterically demanding building blocks like this compound will undoubtedly play an increasingly important role. The principles elucidated in this guide serve as a foundation for further exploration and innovation in this exciting area of chemistry.

References

-

Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1431-1434. [Link]

-

Boricha, G. M., Kumar, A., & Singh, H. B. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences, 129(9), 1441-1450. [Link]

-

Boricha, G. M., Kumar, A., & Singh, H. B. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences, 129(9), 1441-1450. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97182226, this compound. Retrieved January 23, 2026 from [Link].

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Dibenzhydryl-4-methylaniline as a Bulky Ligand

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Steric Hindrance

In the landscape of modern synthetic chemistry, particularly in the realm of catalysis and drug development, the rational design of ligands is paramount to achieving high efficiency, selectivity, and novel reactivity. Among the myriad of ligand scaffolds, those based on sterically demanding anilines have emerged as powerful tools.[1] This guide focuses on a particularly noteworthy example: 2,6-Dibenzhydryl-4-methylaniline . The defining feature of this aniline derivative is the presence of two bulky benzhydryl groups flanking the amino functionality. This steric encumbrance is not a mere impediment; rather, it is a strategic design element that profoundly influences the coordination environment of a metal center.

The bulky framework of this compound-derived ligands creates a well-defined pocket around the metal, which can:

-

Promote Reductive Elimination: By enforcing a sterically crowded environment, these ligands can accelerate the final bond-forming step in many catalytic cycles.

-

Prevent Catalyst Deactivation: The steric bulk can inhibit bimolecular decomposition pathways, thereby increasing the catalyst's turnover number and overall efficiency.

-

Control Substrate Access: The defined steric profile can lead to high regioselectivity and stereoselectivity by dictating how substrates approach the catalytic center.

-

Stabilize Low-Coordinate Species: The steric shielding allows for the isolation and study of otherwise unstable, low-coordinate metal complexes, which are often the true catalytically active species.

This document provides a comprehensive overview of the applications of this compound as a precursor to a variety of powerful ligands. We will delve into detailed protocols for the synthesis of key ligand classes and their metal complexes, followed by application notes for their use in cutting-edge catalytic transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the foundational building block is crucial for its effective use.

| Property | Value | Reference |

| CAS Number | 56138-96-6 | [2] |

| Molecular Formula | C₃₃H₂₉N | [2] |

| Molecular Weight | 439.6 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 182-183 °C | [2] |

| Boiling Point | 578.5±19.0 °C (Predicted) | [2] |

| Density | 1.114±0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.73±0.18 (Predicted) | [2] |

| Storage | 2-8°C, protect from light | [2] |

PART 1: Synthesis of Ligand Scaffolds

The versatility of this compound lies in its ability to be readily transformed into a variety of ligand classes. Here, we present detailed protocols for the synthesis of Schiff base and phosphine ligands.

Protocol: Synthesis of a Mono-Schiff Base Ligand

Schiff base ligands are readily synthesized through the condensation of an amine with an aldehyde or ketone.[3] The resulting imine nitrogen is an excellent coordinator for a wide range of transition metals.

Reaction: this compound with Acetylacetone

Caption: Synthesis of a mono-Schiff base ligand.

Materials:

-

This compound (1.0 equiv)

-

Acetylacetone (1.0 equiv)

-

Ethanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure: [4]

-

To a round-bottom flask, add this compound and acetylacetone in a 1:1 molar ratio.

-

Add a sufficient amount of anhydrous ethanol to dissolve the reactants.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Expected Outcome:

The product, 4-((2,6-dibenzhydryl-4-methylphenyl)imino)pentan-2-one, is obtained as a crystalline solid in good yield.[4]

Characterization:

-

NMR Spectroscopy: The formation of the imine bond can be confirmed by the appearance of a characteristic singlet for the imine proton in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum.

-

IR Spectroscopy: A strong C=N stretching band should be observable.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Protocol: Synthesis of a Phosphine Ligand

Phosphine ligands are cornerstones of modern catalysis. The synthesis of a phosphine ligand derived from this compound allows for the introduction of its steric bulk into a wide array of catalytic systems.

Reaction: Synthesis of (2,6-Dibenzhydryl-4-methylphenyl)diphenylphosphine

Caption: Multi-step synthesis of a phosphine ligand.

Note: The direct phosphination of the aniline can be challenging. A common route involves the conversion of the aniline to an aryl halide followed by reaction with a phosphine source. An alternative is the diazotization of the aniline followed by a Sandmeyer-type reaction.

PART 2: Synthesis of Metal Complexes

The synthesized ligands can be readily coordinated to various metal centers to generate catalysts.

Protocol: Synthesis of a Palladium(II) Complex

Palladium complexes are workhorses in cross-coupling chemistry.

Reaction: Complexation of (2,6-Dibenzhydryl-4-methylphenyl)diphenylphosphine with a Palladium(II) Precursor

Materials:

-

(2,6-Dibenzhydryl-4-methylphenyl)diphenylphosphine (2.0 equiv)

-

[Pd(COD)Cl₂] (1.0 equiv)

-

Dichloromethane (anhydrous)

-

Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the phosphine ligand in anhydrous dichloromethane.

-

In a separate flask, dissolve [Pd(COD)Cl₂] in anhydrous dichloromethane.

-

Slowly add the palladium precursor solution to the ligand solution with stirring at room temperature.

-

Stir the reaction mixture for several hours.

-

The product can be isolated by removing the solvent under reduced pressure and, if necessary, purified by recrystallization.

Expected Outcome:

The formation of a mononuclear palladium(II) complex, such as trans-[PdCl₂{(PPh₂Ar)-κ¹-P}₂] (where Ar = 2,6-dibenzhydryl-4-methylphenyl), is expected.

Characterization:

-

³¹P NMR Spectroscopy: A downfield shift in the ³¹P NMR signal upon coordination to palladium is a key indicator of complex formation.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the complex.

-

X-ray Crystallography: Provides definitive structural information.

PART 3: Application Notes in Catalysis

The true utility of this compound-derived ligands is demonstrated in their application in catalysis.

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction.[5][6] The steric bulk of the ligand can promote the reductive elimination step, leading to higher catalytic efficiency.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol (Adaptable): [7][8]

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., a complex from section 2.1, 0.5-2 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, base, and palladium catalyst.

-

Add the degassed solvent system.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Rationale for Bulky Ligand:

The sterically demanding environment created by the 2,6-dibenzhydryl groups can facilitate the reductive elimination of the biaryl product from the palladium center, which is often the rate-limiting step. This can lead to higher turnover numbers and efficiency, especially with challenging substrates.

Application Note: Nickel-Catalyzed Ethylene Polymerization

Late transition metal catalysts, particularly those based on nickel, are of great interest for the polymerization of ethylene to produce polyethylenes with diverse microstructures.[9][10] The bulky ligands derived from this compound can influence the rate of chain walking, thereby controlling the degree of branching in the resulting polymer.

General Protocol (Adaptable): [4]

Materials:

-

Nickel catalyst (e.g., a Schiff base nickel complex)

-

Cocatalyst (e.g., Methylaluminoxane (MAO) or Ethylaluminum sesquichloride (EASC))

-

Toluene (anhydrous)

-

High-pressure reactor

-

Ethylene gas

Procedure:

-

In a high-pressure reactor under an inert atmosphere, add the desired amount of anhydrous toluene.

-

Introduce the cocatalyst (e.g., MAO or EASC).

-

Add the nickel catalyst solution in toluene.

-

Pressurize the reactor with ethylene to the desired pressure.

-

Maintain the reaction at the desired temperature with stirring for the specified time.

-

Terminate the polymerization by venting the ethylene and adding an acidic ethanol solution.

-

Collect the polymer by filtration, wash with ethanol and acetone, and dry under vacuum.

Performance Data Example (Hypothetical):

| Catalyst | Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (kg PE / (mol Ni·h)) | Molecular Weight ( g/mol ) |

| Ni-Complex 1 | MAO | 30 | 10 | 5.2 x 10⁵ | 2.1 x 10⁵ |

| Ni-Complex 1 | MAO | 50 | 10 | 7.8 x 10⁵ | 1.5 x 10⁵ |

| Ni-Complex 2 | EASC | 30 | 10 | 4.5 x 10⁵ | 3.2 x 10⁵ |

Causality Behind Experimental Choices:

The choice of cocatalyst (e.g., MAO vs. EASC) and the reaction temperature significantly impact the catalytic activity and the properties of the resulting polyethylene.[11] The bulky ligand structure influences the rate of chain transfer and termination, thereby controlling the molecular weight and branching of the polymer.

References

-

Saxena, P., & Murugavel, R. (2017). Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. Journal of Chemical Sciences, 129(9), 1461-1471. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Sun, W.-H., et al. (2024). Synthesis of low-molecular weight and branched polyethylenes via ethylene polymerization using 9-(arylimino)-5,6,7,8-tetrahydrocyclohepta-pyridylnickel precatalysts. RSC Advances, 14, 27345-27355. [Link]

-

Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1531-1534. [Link]

-

Britovsek, G. J. P., Gibson, V. C., & Wass, D. F. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition, 38(4), 428-447. [Link]

-

Organic Syntheses. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 26-38. [Link]

-

Dounay, A. B., & Hentemann, M. F. (2009). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. Organic Letters, 11(24), 5654-5657. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Gorin, D. J., & Toste, F. D. (2007). Relativistic Effects in Homogeneous Gold Catalysis. Chemical Reviews, 107(7), 3051-3076. [Link]

-

Wang, C., et al. (2020). Unsymmetric N-Heterocyclic Carbene Ligand Enabled Nickel-Catalysed Arylation of Bulky Primary and Secondary Amines. Nature Communications, 11, 414. [Link]

-

Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174-238. [Link]

-

International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 12(1), 1-5. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Talsi, E. P., & Bryliakov, K. P. (2019). Ethylene polymerization of nickel catalysts with α-diimine ligands: factors controlling the structure of active species and polymer properties. Dalton Transactions, 48(38), 14193-14201. [Link]

-

Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(86), 70481-70484. [Link]

-

Leitch, J. A., & Frost, C. G. (2018). Regioselective C-H Functionalization of Anilines. University of Bath. [Link]

-

Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 409-420. [Link]

Sources

- 1. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Copolymerization of Ethylene with Polar Comonomers by Nickel Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Ethylene polymerization of nickel catalysts with α-diimine ligands: factors controlling the structure of active species and polymer properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of 2,6-Dibenzhydryl-4-methylaniline in Advanced Transition Metal Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectonics of a High-Performance Ligand Precursor